2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound (CID 5126562) is a hexahydroquinoline derivative with a molecular formula of C₂₇H₂₉N₃O₄ and a molecular weight of 459.5 g/mol . Its core structure features a bicyclic hexahydroquinoline system substituted at the 4-position with a 3,4,5-trimethoxyphenyl group and at the 1-position with a phenyl ring. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which is associated with enhanced bioactivity in cytotoxic agents .
Crystallographic studies (e.g., using SHELX and ORTEP software) confirm its stereochemical complexity, with the hexahydroquinoline core adopting a chair-like conformation that stabilizes interactions with biological targets .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-27(2)13-19-24(20(31)14-27)23(16-11-21(32-3)25(34-5)22(12-16)33-4)18(15-28)26(29)30(19)17-9-7-6-8-10-17/h6-12,23H,13-14,29H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMGHATDHIQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339336-48-0 | |
| Record name | 2-AMINO-7,7-DIMETHYL-5-OXO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the one-pot, multi-component reaction of enaminones derived from the addition of dimedone to various anilines with aromatic aldehydes and cyanoacetamide. The optimal reaction conditions include using ethanol/water (1:1) as the solvent at 80°C, in the presence of piperidine as the catalyst. The reactions are typically completed within 5-25 minutes.
Industrial Production Methods: For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, improved catalyst systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polycyclic nitriles with diverse bioactivities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Bioactivity Comparison
Key Findings:
Core Structure Influence: Hexahydroquinoline derivatives (e.g., CID 5126562, CID 441783-61-5) exhibit lower IC₅₀ values (1.2–10.3 μM) compared to tetrahydrochromene analogs (5.6–18.7 μM). This suggests the hexahydroquinoline core enhances conformational stability and target binding .
Substituent Effects :
- 3,4,5-Trimethoxyphenyl (target compound) confers superior cytotoxicity (IC₅₀: 1.2–3.8 μM) over 3,4-dimethoxyphenyl (IC₅₀: 5.6–8.9 μM) due to increased electron density and hydrophobic interactions with topoisomerase I/II .
- Chlorobenzyloxy and trifluoromethylphenyl substituents improve membrane permeability but reduce solubility, leading to moderate activity .
Stereochemical Impact :
- The (4R,7S)-diastereomer of the tetrahydrochromene derivative (CID in ) shows 2-fold lower activity than the target compound, highlighting the role of stereochemistry in bioactivity .
Synthetic Feasibility :
- The target compound is synthesized via a one-pot multicomponent reaction in water with TEBA, achieving yields >85% . In contrast, chromene derivatives require harsher conditions (e.g., DMF, 100°C) with yields ~70% .
Biological Activity
2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives, focusing on their antiproliferative properties against various cancer cell lines.
Structural Characteristics
The molecular formula of the compound is . The structural representation includes multiple functional groups that contribute to its biological activity. The presence of carbonitrile and methoxy groups is particularly noteworthy as they have been associated with enhanced biological effects.
Molecular Structure
- Molecular Formula :
- SMILES : CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C
- InChIKey : PCZMGHATDHIQDF-UHFFFAOYSA-N
Antiproliferative Activity
Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study conducted by the National Cancer Institute (NCI) evaluated its effects on 60 different human tumor cell lines. The results indicated that at a concentration of 10 μM, the compound showed a higher inhibition rate compared to standard chemotherapeutics such as cisplatin and busulfan.
Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines
| Cell Line Type | Inhibition (%) at 10 μM |
|---|---|
| Leukemia | 59.31% |
| Lung | 63.19% |
| Colon | Significant inhibition |
| Ovarian | Significant inhibition |
| Breast | Significant inhibition |
The compound's mechanism of action appears to involve alkylation of DNA through its carbonitrile groups, which interact with nucleophiles in tumor cells. This alkylating action is crucial for its cytotoxic effects.
Case Studies
-
Study on Anticancer Properties :
A synthesis and biological evaluation study highlighted that derivatives containing the ethyl 1,1,2,2-tetracarbonitrile fragment exhibited the highest antiproliferative activity against leukemia cells. The maximum average value of inhibition reached up to 98.88% in specific cases. -
Mechanistic Insights :
Research indicated that the interaction between cyano groups and nucleophiles under mild conditions leads to effective inhibition of tumor growth. This suggests a pharmacophoric role for the carbonitrile moiety in enhancing the compound's anticancer properties.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis typically involves multi-step reactions, such as the Hantzsch reaction or cyclohexanedione-based condensation. Key steps include:
- Reacting 3,5-cyclohexanedione with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and ethyl cyanoacetate in ethanol under reflux.
- Catalysts like 4-(dimethylamino)pyridine (DMAP) or p-toluenesulfonic acid improve yields.
- Purification via recrystallization or column chromatography. Methodological Tip : Optimize reaction time, temperature, and catalyst loading using TLC or HPLC to monitor progress .
Q. How can the molecular structure be confirmed experimentally?
Use a combination of:
- X-ray crystallography (SHELX/WinGX for refinement) to resolve the hexahydroquinoline core and substituent positions .
- NMR spectroscopy : H and C NMR to verify functional groups (e.g., cyano, amino, and trimethoxyphenyl signals) .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What are standard assays for preliminary bioactivity screening?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC determination) .
- Antimicrobial activity : Broth microdilution for minimum inhibitory concentration (MIC) testing .
- Oxidative stress assays : Measure ROS generation in cell lines to assess DNA damage potential .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Purity assessment : Verify compound integrity via HPLC and elemental analysis.
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, serum content).
- Structure-activity relationship (SAR) : Compare derivatives with modified substituents (e.g., bromothiophene vs. trimethoxyphenyl) to isolate active pharmacophores .
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for aqueous formulations .
- Prodrug design : Introduce hydrolyzable ester groups (e.g., benzyl or pentyl esters) to enhance bioavailability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
Q. How can crystallographic disorder in the hexahydroquinoline core be addressed?
- Refinement tools : Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K measurements) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with DNA topoisomerases or tubulin .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Methodological Challenges and Solutions
Q. How to design derivatives with enhanced selectivity for cancer cells?
- Substituent modulation : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to alter electron density and binding affinity .
- Metabolic stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated degradation .
Q. What analytical techniques resolve tautomeric or conformational ambiguities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
